

Application of (Biphenyl-2-yloxy)-acetic acid in Anti-Inflammatory Research

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Compound of Interest

Compound Name: (Biphenyl-2-yloxy)-acetic acid

Cat. No.: B1346131

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Introduction

(Biphenyl-2-yloxy)-acetic acid, more commonly known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) derived from biphenyl acetic acid.[1] It is the active metabolite of the pro-drug fenbufen.[2] Felbinac is primarily utilized for its potent anti-inflammatory, analgesic, and antipyretic properties, making it a subject of significant interest in pain and inflammation research.[2][3] It is clinically used in topical formulations to treat localized inflammatory conditions such as osteoarthritis, muscular pain, and soft-tissue injuries.[1][3] The therapeutic effects of Felbinac are attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[2][3]

Mechanism of Action

The primary mechanism of action for **(Biphenyl-2-yloxy)-acetic acid** (Felbinac) is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are crucial signaling molecules in the inflammatory process.[4]

- COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions, including the protection of the gastric mucosa and regulation of kidney function.
- COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4] It is the primary mediator of the

production of prostaglandins that cause pain and inflammation.[4]

By inhibiting both COX-1 and COX-2, Felbinac reduces the synthesis of prostaglandins, such as PGE2, thereby alleviating the classic signs of inflammation: pain, swelling, heat, and redness.[3]

Quantitative Data

The following tables summarize the in vitro and in vivo anti-inflammatory and analgesic activities of **(Biphenyl-2-yloxy)-acetic acid** (Felbinac).

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

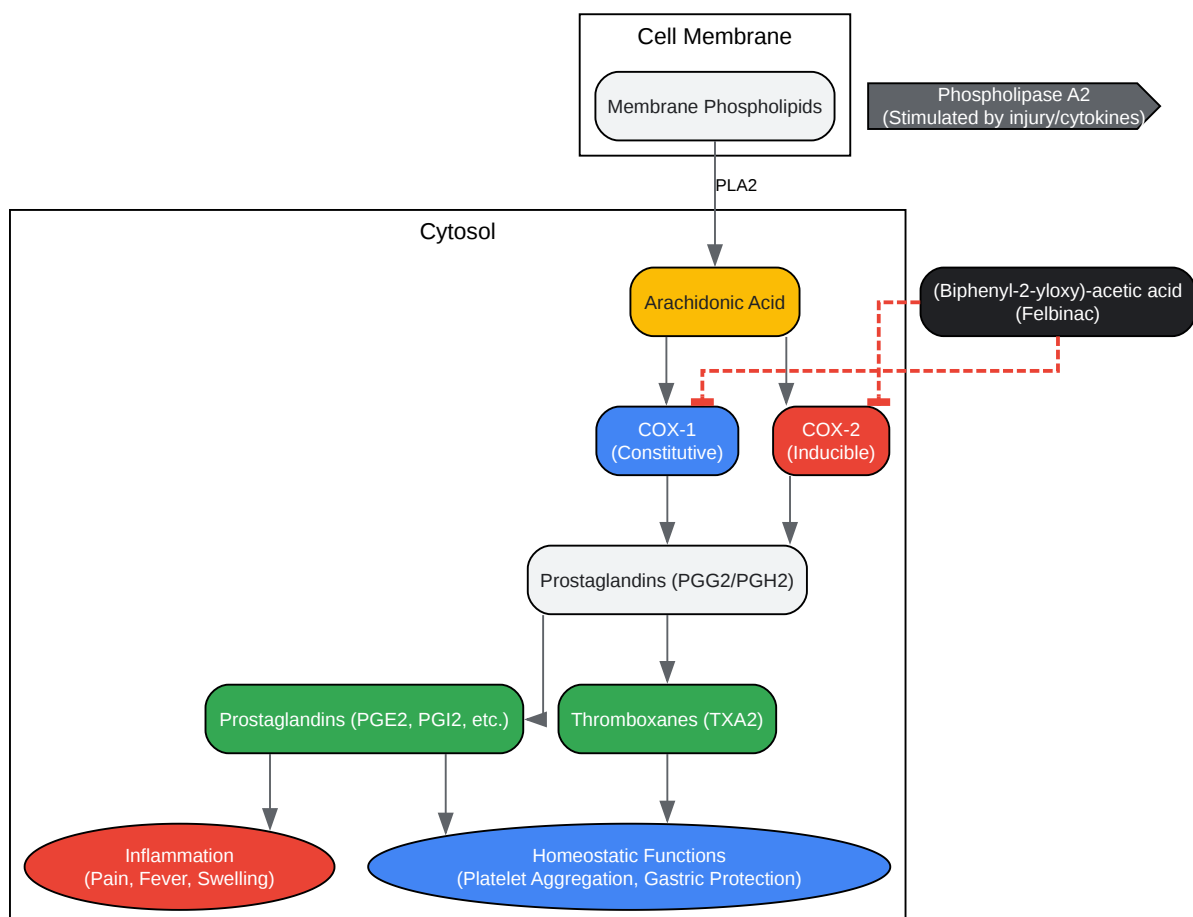
Compound	COX-1 IC ₅₀ (nM)	COX-2 IC ₅₀ (nM)	COX-2 Selectivity Index (IC ₅₀ COX-1/IC ₅₀ COX-2)
(Biphenyl-2-yloxy)-acetic acid (Felbinac)	865.68[2]	976[2]	0.89[2]

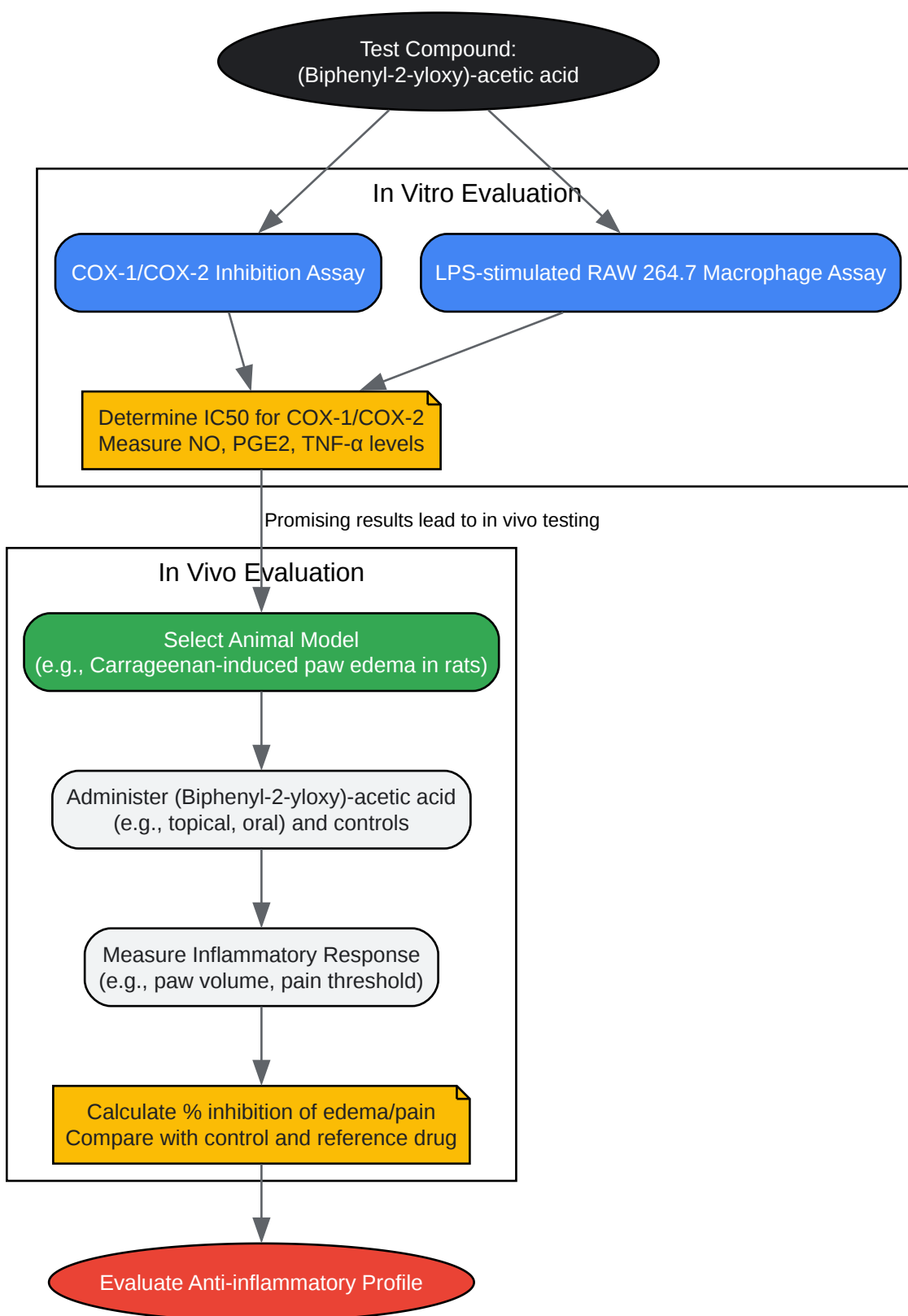
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The COX-2 Selectivity Index indicates the relative preference of the compound for inhibiting COX-2 over COX-1. A value close to 1 suggests non-selective inhibition.

Table 2: In Vivo Anti-Inflammatory and Analgesic Efficacy in Animal Models

Assay	Animal Model	Administration	Dosage	Effect	Reference
Carrageenan-Induced Paw Edema	Rat	Topical Patch	0.5%	Lower edema rates than control, but not statistically significant.	[5]
Carrageenan-Induced Paw Edema	Rat	Topical Patch	3.5%	Edema rates were lower than the control group. The Area Under the Effect Curve (AUEC) was significantly lower than the control group (p=0.017).	[5]
Brewer's Yeast-Induced Hyperalgesia	Rat	Topical Patch	0.5%	Pain threshold ratio did not decrease and was significantly higher than the control group at 3 hours.	[2]

Signaling Pathway and Experimental Workflow Diagrams





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